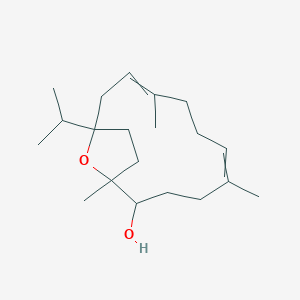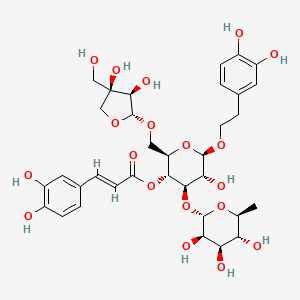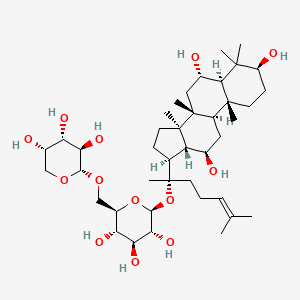
インセンソール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Incensole has a wide range of scientific research applications. In chemistry, it is used as a biomarker to identify trade routes and distinguish the identity of frankincense from other resins . In biology and medicine, incensole and its derivatives have shown potential as anti-inflammatory, neuroprotective, and anti-depressive agents . They have also been studied for their potential use in treating cancer and other inflammatory conditions . In the industry, incensole is used in the production of incense and other aromatic products .
作用機序
生化学分析
Biochemical Properties
Incensole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, incensole has been shown to interact with brain-derived neurotrophic factor (BDNF), glial fibrillary acidic protein (GFAP), and cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . These interactions are primarily anti-inflammatory and neuroprotective, reducing oxidative stress and promoting neuronal health.
Cellular Effects
Incensole exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to reduce inflammation and oxidative stress, thereby protecting against neurodegenerative conditions . Incensole also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances the expression of BDNF, which is crucial for neuronal survival and function .
Molecular Mechanism
The molecular mechanism of incensole involves its binding interactions with specific biomolecules. It inhibits the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation . Additionally, incensole activates antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative damage . These actions collectively contribute to its neuroprotective and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of incensole have been studied over time. It has been found to be relatively stable, with its anti-inflammatory and neuroprotective effects persisting over extended periods . Long-term studies have shown that incensole can maintain its efficacy in reducing oxidative stress and inflammation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of incensole vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and neuroprotective effects without any adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Incensole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for optimizing the therapeutic use of incensole and predicting its pharmacokinetics .
Transport and Distribution
Within cells and tissues, incensole is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For instance, incensole has been shown to accumulate in the brain, where it exerts its neuroprotective effects .
Subcellular Localization
The subcellular localization of incensole is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In neuronal cells, incensole localizes to the mitochondria and endoplasmic reticulum, where it helps mitigate oxidative stress and maintain cellular homeostasis .
準備方法
化学反応の分析
インセンスオールは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化リチウムアルミニウムなどの還元剤が含まれます . これらの反応から生成される主な生成物には、インセンスオールの酢酸エステルであるインセンスオールアセテートが含まれます .
科学研究への応用
インセンスオールは、幅広い科学研究への応用があります。 化学において、インセンスオールは、交易路を特定し、フランキンセンスを他の樹脂から識別するためのバイオマーカーとして使用されます . 生物学と医学において、インセンスオールとその誘導体は、抗炎症作用、神経保護作用、抗うつ作用を示す可能性があります . また、がんやその他の炎症性疾患の治療における潜在的な使用についても研究されています . 工業において、インセンスオールは、お香やその他の香りの製品の製造に使用されます .
類似化合物との比較
特性
CAS番号 |
22419-74-5 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC名 |
(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |
InChI |
InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+/t18-,19+,20+/m0/s1 |
InChIキー |
SSBZLMMXFQMHDP-REDNKFHQSA-N |
SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |
異性体SMILES |
C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)O)C)C(C)C)/C |
正規SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)



![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)

![5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B600419.png)




